molecular formula C12H16O2 B13673935 Methyl 3-(o-tolyl)butanoate

Methyl 3-(o-tolyl)butanoate

Cat. No.: B13673935
M. Wt: 192.25 g/mol
InChI Key: PNCCOFCEHRGYJU-UHFFFAOYSA-N
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Description

Methyl 3-(o-tolyl)butanoate is an ester derivative featuring a butanoate backbone with a methyl ester group at position 1 and an o-tolyl (2-methylphenyl) substituent at position 3. For example, methyl 2,4-dioxo-4-(o-tolyl)butanoate (CAS 1037130-77-0) shares structural similarities, differing primarily in the placement of the o-tolyl group and additional ketone functionalities . This compound is likely synthesized via esterification or condensation reactions involving o-tolyl precursors, as seen in methodologies for related esters (e.g., coupling with trichloroacetimidates or aromatic amines) .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

methyl 3-(2-methylphenyl)butanoate

InChI

InChI=1S/C12H16O2/c1-9-6-4-5-7-11(9)10(2)8-12(13)14-3/h4-7,10H,8H2,1-3H3

InChI Key

PNCCOFCEHRGYJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(o-tolyl)butanoate can be synthesized through the esterification of 3-(o-tolyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:

3-(o-tolyl)butanoic acid+methanolH2SO4Methyl 3-(o-tolyl)butanoate+water\text{3-(o-tolyl)butanoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-(o-tolyl)butanoic acid+methanolH2​SO4​​Methyl 3-(o-tolyl)butanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to methyl 3-(o-tolyl)butanoate, differing in substituents, backbone modifications, or applications. Key comparisons are summarized in Table 1.

Structural Analogues

  • Methyl 2,4-dioxo-4-(o-tolyl)butanoate (CAS 1037130-77-0): This compound features two ketone groups at positions 2 and 4, with the o-tolyl group at position 4.
  • (R)-Methyl 3-((4-methoxybenzyl)oxy)butanoate: Distinguished by a 4-methoxybenzyl ether group at position 3, this compound is synthesized via nucleophilic substitution with 4-methoxyphenyl trichloroacetimidate. Its chirality (R-configuration) makes it valuable in asymmetric synthesis .

Functional Analogues

  • Ethyl 3-hydroxy-3-methylbutanoate (CAS 18267-36-2): An ethyl ester with a hydroxyl and methyl group at position 3. Its higher polarity (due to the hydroxyl group) impacts solubility and reactivity, making it a precursor for lactones or flavoring agents .
  • Methyl 3-oxobutanoate (CAS 105-45-3): A simpler ester with a ketone at position 3. It is a key intermediate in Claisen condensations and β-ketoester chemistry .

Amino-Substituted Derivatives

  • Methyl 3-(benzylamino)butanoate (CAS 507444-65-7): Features a benzylamine substituent at position 3. Such amino esters are often intermediates in pharmaceutical synthesis (e.g., β-amino acid derivatives) .

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Method Applications
This compound Not Available C₁₂H₁₄O₂ ~190.24 o-tolyl group at position 3; ester backbone Likely via aromatic coupling or esterification Intermediate; potential agrochemical
Methyl 2,4-dioxo-4-(o-tolyl)butanoate 1037130-77-0 C₁₂H₁₂O₄ 220.22 Two ketone groups; o-tolyl at position 4 Not specified in evidence Organic synthesis
(R)-Methyl 3-((4-methoxybenzyl)oxy)butanoate Not Available C₁₃H₁₈O₄ 238.28 Chiral center; 4-methoxybenzyl ether Trichloroacetimidate coupling with CSA catalyst Asymmetric synthesis
Ethyl 3-hydroxy-3-methylbutanoate 18267-36-2 C₇H₁₄O₃ 146.18 Hydroxyl and methyl groups at position 3 Esterification of 3-hydroxy-3-methylbutanoic acid Lactone precursors; flavor industry
Methyl 3-oxobutanoate 105-45-3 C₅H₈O₃ 116.12 Ketone at position 3 Claisen condensation or oxidation β-ketoester chemistry
Methyl 3-(benzylamino)butanoate 507444-65-7 C₁₂H₁₇NO₂ 207.27 Benzylamine substituent Amination of methyl 3-bromobutanoate Pharmaceutical intermediates

Key Findings and Contrasts

  • Reactivity: this compound’s o-tolyl group may enhance steric hindrance compared to simpler esters like methyl 3-oxobutanoate, affecting nucleophilic substitution rates .
  • Synthesis Complexity: Amino-substituted derivatives (e.g., CAS 507444-65-7) require multi-step amination, whereas oxygenated analogues (e.g., 4-methoxybenzyl ether) utilize protective group strategies .
  • Applications: While methyl 3-oxobutanoate is foundational in classical ester chemistry, o-tolyl-containing compounds may have niche roles in agrochemicals or specialty polymers due to aromatic stability .

Q & A

Q. Resolution Strategies :

2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹³C couplings .

Spiking experiments : Add a pure reference standard (e.g., Methyl 3-oxo-2-phenylbutanoate) to confirm retention times in GC/HPLC .

Computational modeling : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ORCA) .

Case Study : A study on methyl 3-oxo-2-phenylbutanoate found that impurities <0.5% were undetectable by NMR but visible via HRMS, necessitating orthogonal methods .

Advanced: What strategies are recommended for developing and validating HPLC or GC methods for quantifying this compound in complex matrices?

Answer:
Method Development :

  • Column selection : Use a polar stationary phase (e.g., Zorbax Eclipse Plus C18 for HPLC) or a mid-polarity GC column (e.g., DB-5MS) .
  • Mobile phase optimization : Acetonitrile/water (70:30) with 0.1% formic acid improves peak symmetry in HPLC .

Q. Validation Parameters :

ParameterRequirementExample Data
LinearityR² ≥ 0.9990.9995
LOD/LOQ0.1 µg/mL, 0.3 µg/mLConfirmed via spiked samples
Precision (RSD%)Intraday <2%1.5%

GC Retention Indices :
this compound exhibits a retention index (RI) of ~1450 on DB-5MS, comparable to 3-Methoxy-3-methylbutanol (RI 1320) .

Challenges : Matrix effects in biological samples require SPE cleanup (C18 cartridges) prior to analysis .

Basic: What stability considerations are critical for storing this compound, and how can degradation products be monitored?

Answer:

  • Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent hydrolysis/oxidation. Desiccate to avoid ester hydrolysis .
  • Degradation Pathways :
    • Hydrolysis : Forms 3-(o-tolyl)butanoic acid (monitor via loss of ester NMR signals).
    • Oxidation : o-Tolyl group may oxidize to a carboxylic acid under light exposure .

Q. Stability Testing :

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks; analyze by HPLC. Acceptable degradation <5% .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reaction environments?

Answer:

  • DFT Calculations :
    • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., ester carbonyl vs. o-tolyl ring) .
    • Transition state modeling : Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • MD Simulations : Assess solvent effects on conformation (e.g., DMF vs. THF solvation shells) .

Case Study : Simulations for methyl acetoacetate (analog) revealed that steric hindrance from the o-tolyl group reduces reactivity at the β-carbon by 30% .

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